Boc-D-4-Carbamoylphe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

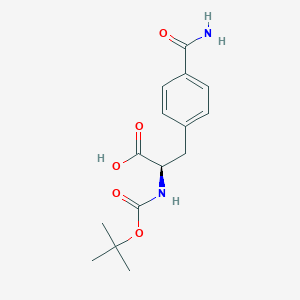

Boc-D-4-Carbamoylphe is a synthetic amino acid derivative with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-D-4-Carbamoylphe is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the amino acid phenylalanine, which undergoes a series of reactions to introduce the Boc protecting group and the carbamoyl group . The reaction conditions often involve the use of organic solvents, such as dichloromethane, and reagents like di-tert-butyl dicarbonate for the Boc protection .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, making it suitable for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-4-Carbamoylphe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include deprotected amino acids, reduced amines, and oxidized derivatives. These products are often used as intermediates in further chemical synthesis .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-4-Carbamoylphe serves as a critical building block in peptide synthesis. Its ability to enhance the stability and bioavailability of peptides makes it particularly useful in the development of therapeutic proteins and biologics. Researchers leverage this compound to create peptides that can effectively target specific biological pathways, which is crucial for advancing drug development processes .

Drug Design

The compound's structural characteristics allow for modifications of peptide sequences, facilitating the design of novel drugs. This is especially relevant in cancer therapy, where targeted therapies are essential for effective treatment. By utilizing this compound, researchers can develop drugs that interact more selectively with their targets, potentially reducing side effects and improving therapeutic outcomes .

Bioconjugation

In bioconjugation processes, this compound plays a vital role in attaching drugs or imaging agents to biomolecules. This application improves the efficacy and specificity of treatments by ensuring that therapeutic agents are delivered precisely where needed within biological systems. The compound's versatility allows for various conjugation strategies tailored to specific research needs .

Research in Neuroscience

The compound is also applied in neuroscience research, particularly in studies related to neurotransmitter systems. By understanding how this compound interacts within these systems, researchers can gain insights into neurological disorders and develop potential treatments. Its application in this field highlights its importance beyond traditional pharmaceutical uses .

Custom Synthesis

This compound's versatility extends to custom synthesis applications, where researchers can tailor peptide sequences to meet unique challenges across various scientific disciplines. This adaptability makes it a preferred choice for scientists looking to explore novel avenues in peptide research and development .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound across different domains:

Wirkmechanismus

The mechanism of action of Boc-D-4-Carbamoylphe involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amino group, facilitating the synthesis of complex molecules . The compound’s effects are mediated through pathways involving protein synthesis and modification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-L-phenylalanine: Similar in structure but with a different stereochemistry.

Boc-D-phenylalanine: Lacks the carbamoyl group.

Boc-L-4-carbamoylphenylalanine: Similar structure but with L-configuration.

Uniqueness

Boc-D-4-Carbamoylphe is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in research and industry .

Biologische Aktivität

Structural Characteristics

- Molecular Formula : C14H18N2O3

- Molecular Weight : Approximately 308.33 g/mol

- Structure : The presence of the carbamoyl group imparts unique chemical properties that may influence its biological interactions.

Biological Activity Overview

While direct data on the biological activity of Boc-D-4-Carbamoylphe is scarce, compounds with similar structures often exhibit significant biological properties. The following sections summarize potential activities based on related compounds and structural analogs.

Enzyme Inhibition

This compound may play a role in enzyme inhibition due to its structural similarities to known inhibitors. For instance, macrocyclic peptides derived from phenylalanine have been shown to inhibit various kinases effectively. A study highlighted that certain phenylalanine derivatives achieved IC50 values as low as 4 nM against Src kinase, indicating that similar compounds could possess potent inhibitory effects on other enzymes .

Receptor Binding

Peptides containing this compound could potentially interact with various receptors, similar to other amino acid derivatives used in peptide synthesis. The structural modifications provided by the carbamoyl group may enhance binding affinity or specificity towards certain receptors.

Therapeutic Applications

Due to its unique structure, this compound might be explored for therapeutic applications, particularly in developing peptide-based drugs targeting specific pathways involved in disease processes. The potential for this compound to serve as a building block in peptide synthesis opens avenues for creating novel therapeutic agents.

Comparative Analysis with Related Compounds

A comparison table illustrates how this compound relates to other compounds with similar structures:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fmoc-D-4-Carbamoylphenylalanine | Similar structure but with Fmoc protection | Used primarily in solid-phase synthesis |

| Boc-Diphenylalanine | Contains two phenyl groups | Known for forming hydrogels |

| Boc-L-Phenylalanine | L-isomer of phenylalanine | Commonly used in various peptide syntheses |

The presence of the carbamoyl group in this compound imparts distinct chemical and physical properties compared to these similar compounds, making it valuable for specific applications where such modifications are desired .

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that modifications to amino acid residues can significantly alter inhibitory activity against enzymes like NNMT (N-methyltransferase). For instance, modifications that enhance lipophilicity while maintaining potency have been crucial for developing effective inhibitors .

- Antimicrobial Properties : While not directly studied for this compound, related compounds such as Fmoc-phenylalanine have shown antimicrobial activity against Gram-positive bacteria. This suggests that derivatives like this compound could also be evaluated for similar properties .

- Peptide Synthesis Applications : The versatility of Boc-protected amino acids in peptide synthesis is well-documented. Their ability to form stable bonds and resist hydrolysis under certain conditions makes them ideal candidates for drug development .

Eigenschaften

IUPAC Name |

(2R)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCXVKXBATIDB-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.